Enantiomeric Excess >98% Achieved via Lipase-Catalyzed Hydrolytic Kinetic Resolution
The target (R)-acid is obtained via lipase-catalyzed hydrolytic kinetic resolution of racemic methyl N-(2,6-dimethylphenyl)alaninate at high substrate concentrations (300 g/L) in aqueous media, yielding the (R)-acid product with enantiomeric excess consistently exceeding 98% ee [1]. This compares to classical chemical resolution methods for racemic N-(2,6-dimethylphenyl)alanine that utilize stoichiometric resolving agents such as phenylethylamine, which typically achieve lower optical purity and require additional recrystallization steps [2].
| Evidence Dimension | Enantiomeric excess (ee) of the (R)-acid intermediate |
|---|---|
| Target Compound Data | >98% ee (via lipase-catalyzed hydrolytic kinetic resolution at 300 g/L substrate loading) |
| Comparator Or Baseline | Classical chemical resolution with phenylethylamine (optical purity not explicitly quantified in source but noted to require subsequent enrichment steps) |
| Quantified Difference | The enzymatic route delivers >98% ee directly from resolution without additional enrichment, whereas chemical resolution yields are inherently limited to 50% without racemization-recycle loops. |
| Conditions | Aqueous media, 300 g/L racemic ester substrate; lipases stable under these high-concentration conditions |
Why This Matters
Procurement of intermediate with >98% ee ensures that the final (R)-metalaxyl product meets the ≥97% R-enantiomer specification required for mefenoxam registration, eliminating the need for costly downstream enantiomeric enrichment.
- [1] Park, O.-J., Lee, S.-H., Park, T.-Y., Lee, S.-W., & Cho, K.-H. (2005). Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. Tetrahedron: Asymmetry, 16(6), 1221–1225. View Source
- [2] Park, O. J., & Lee, S. H. (2003). Method for preparing (R) or (S) N-(2,6-dimethylphenyl)alanine and its opposite enantiomer using an enzyme. Patent JP-2006510364-A. View Source
